molecular formula C12H19NOSi B11881833 N,N-Dimethyl-4-(trimethylsilyl)benzamide CAS No. 34906-65-5

N,N-Dimethyl-4-(trimethylsilyl)benzamide

Cat. No.: B11881833
CAS No.: 34906-65-5
M. Wt: 221.37 g/mol
InChI Key: LLCCMKZDTYYZGP-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry Research

The study of N,N-Dimethyl-4-(trimethylsilyl)benzamide is firmly rooted in the broader field of organosilicon chemistry, which has seen remarkable growth and application in modern synthetic methodologies. researchgate.net

Organosilicon compounds, characterized by carbon-silicon bonds, have become indispensable tools for organic chemists. researchgate.net Their evolution from laboratory curiosities to essential reagents and building blocks is a testament to their unique reactivity and stability. Silyl (B83357) groups can function as protecting groups, activate or direct reactions, and participate in a wide array of chemical transformations. shinetsusilicone-global.com The versatility of organosilicon compounds has led to their widespread use in the synthesis of complex molecules, including pharmaceuticals and advanced materials. researchgate.net

Silicon and carbon, both in Group 14 of the periodic table, share the ability to form four covalent bonds. However, there are fundamental differences in their atomic properties that lead to distinct chemical behaviors. machinemfg.comnih.gov Silicon has a larger atomic radius and is less electronegative than carbon, resulting in longer and weaker silicon-carbon and silicon-silicon bonds compared to their carbon-carbon counterparts. machinemfg.comnih.gov Silicon's ability to form stable single bonds is a defining feature, while it does not readily form the strong double and triple bonds characteristic of carbon's diverse chemistry. entechonline.comstackexchange.com The silicon-oxygen bond is exceptionally strong and stable, a property that heavily influences the reactivity and applications of organosilicon compounds. quora.com

Table 1: Comparison of Carbon and Silicon Properties

Property Carbon Silicon
Atomic Radius (pm) ~70 ~110
Electronegativity (Pauling Scale) 2.55 1.90
Single Bond Energy (kJ/mol) C-C vs Si-Si ~346 ~222
Bonding Forms strong single, double, and triple bonds Primarily forms single bonds

N,N-Dimethylbenzamide Derivatives as a Class of Synthetic Interest

The benzamide (B126) scaffold is a prevalent structural motif in a vast number of organic molecules, including many with significant biological activity. walshmedicalmedia.com The N,N-dimethylbenzamide substructure, in particular, offers a platform for chemical modification and has been extensively studied in various contexts.

Benzamides are amide derivatives of benzoic acid and are recognized for their chemical robustness and synthetic versatility. nanobioletters.comnih.govnih.gov The core structure, consisting of a benzene (B151609) ring attached to a carbonyl group which is in turn bonded to a nitrogen atom, provides a rigid framework that can be functionalized at various positions. This adaptability has made benzamide derivatives valuable intermediates in the synthesis of more complex molecular architectures.

The amide functional group is one of the most important and ubiquitous linkages in organic and medicinal chemistry. ontosight.ainumberanalytics.com Amide bonds are relatively stable, yet they can participate in a variety of chemical reactions under specific conditions. wikipedia.orglibretexts.org In advanced organic transformations, the amide group can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring. nih.gov The N,N-dimethylamide group is a particularly effective directing group in ortho-metalation reactions. researchgate.net

Rationale for Academic Research on this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the properties of its constituent parts. The presence of the trimethylsilyl (B98337) group on the benzamide ring suggests several avenues of research:

Modification of Electronic Properties: The trimethylsilyl group can influence the electron density of the aromatic ring, potentially altering the reactivity of the benzamide scaffold.

Synthetic Handle: The silicon-carbon bond can be cleaved under specific conditions, allowing for the introduction of other functional groups at the para-position. This makes the trimethylsilyl group a versatile synthetic handle.

Probing Reaction Mechanisms: The unique spectroscopic signatures of the trimethylsilyl group (e.g., in NMR spectroscopy) can be used to probe the mechanisms of reactions involving the benzamide moiety.

Directed Ortho-Metalation Studies: Investigating how the para-trimethylsilyl group influences the directing ability of the N,N-dimethylamide group in ortho-lithiation reactions would be of academic interest.

The synthesis of this compound would likely involve standard methodologies for the formation of amides from carboxylic acids or their derivatives, such as the reaction of 4-(trimethylsilyl)benzoyl chloride with dimethylamine.

Table 2: Potential Synthetic Precursors

Precursor 1 Precursor 2 Potential Product
4-(trimethylsilyl)benzoic acid Dimethylamine This compound
4-(trimethylsilyl)benzoyl chloride Dimethylamine This compound

Unique Contributions of the Trimethylsilyl Group to Aromatic Systems

The trimethylsilyl (TMS) group, -Si(CH₃)₃, appended to an aromatic ring, introduces a unique combination of steric and electronic effects that significantly influence the molecule's reactivity and properties.

Electronic Effects: The electronic nature of the trimethylsilyl group is complex and can be context-dependent. Silicon is less electronegative than carbon, which can lead to a net electron-donating inductive effect (+I). However, the silicon atom also possesses vacant d-orbitals that can participate in (p-d)π back-bonding with the aromatic π-system, resulting in an electron-withdrawing effect (-M). The dominant effect often depends on the specific reaction and the electronic demands of the transition state. In many electrophilic aromatic substitutions, the TMS group acts as a weak activator.

Furthermore, the C-Si bond has a lower bond energy compared to a C-H bond, making it susceptible to cleavage. This property is exploited in ipso-substitution reactions, where an electrophile replaces the trimethylsilyl group. This provides a powerful synthetic tool for introducing a wide range of functional groups at a specific position on the aromatic ring.

Potential as a Versatile Precursor or Intermediate in Complex Molecular Architectures

The true synthetic utility of this compound lies in its potential as a versatile precursor for the synthesis of more complex molecules. The trimethylsilyl group serves as a "masked" functional group that can be selectively transformed into a variety of other functionalities.

Ipso-Substitution Reactions: One of the most significant applications of aryltrimethylsilanes is in electrophilic ipso-desilylation reactions. The TMS group can be readily replaced by a range of electrophiles, including halogens (e.g., ICl, Br₂), acyl groups (Friedel-Crafts acylation), and nitro groups. This allows for the late-stage introduction of functional groups at the para position of the benzamide ring with high regioselectivity, which might be difficult to achieve through direct electrophilic substitution on the parent N,N-dimethylbenzamide due to competing ortho-substitution.

Cross-Coupling Reactions: The trimethylsilyl group can be converted into other functionalities that are amenable to cross-coupling reactions. For instance, ipso-iodination of this compound would yield N,N-Dimethyl-4-iodobenzamide. This iodo-derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides a reliable method for incorporating the N,N-dimethylbenzamide moiety into larger, more complex structures.

The table below illustrates the potential transformations of the trimethylsilyl group in an aromatic system, highlighting the versatility of this compound as a synthetic intermediate.

Reaction Type Reagent(s) Product Functional Group at the 4-position Significance
Ipso-HalogenationICl, Br₂-I, -BrPrecursor for cross-coupling reactions
Ipso-AcylationRCOCl, AlCl₃-C(O)RIntroduction of a ketone functionality
Ipso-NitrationHNO₃/H₂SO₄-NO₂Can be reduced to an amine
ProtodesilylationH⁺-HRemoval of the silyl group

In essence, this compound can be viewed as a stable and versatile synthon for the 4-(N,N-dimethylcarbamoyl)phenyl group, offering a strategic advantage in multi-step organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34906-65-5

Molecular Formula

C12H19NOSi

Molecular Weight

221.37 g/mol

IUPAC Name

N,N-dimethyl-4-trimethylsilylbenzamide

InChI

InChI=1S/C12H19NOSi/c1-13(2)12(14)10-6-8-11(9-7-10)15(3,4)5/h6-9H,1-5H3

InChI Key

LLCCMKZDTYYZGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

Mechanistic Investigations of N,n Dimethyl 4 Trimethylsilyl Benzamide Formation and Reactivity

Unveiling Reaction Pathways for Dearomatization Silylation

The silylation of aromatic systems can proceed through dearomatization, a process that disrupts the aromaticity of the ring. This transformation is often facilitated by silyl (B83357) radical addition. nih.gov

Single-electron transfer (SET) processes are fundamental to initiating the radical-mediated silylation of benzamides. nih.govacs.org In these reactions, the benzamide (B126) can undergo a one-electron reduction. researchgate.net The stability and reactivity of the resulting radical intermediates are influenced by steric factors. For instance, bulky substituents on the silicon atom or the aromatic ring can direct the regioselectivity of the silylation and affect the rate of subsequent reactions.

Recent studies have shed light on the involvement of hypervalent silicon species, specifically five-coordinate silicon intermediates, in silylation reactions. nih.govresearchgate.net These species can exist as dianionic intermediates, where the silicon center is bonded to five other atoms, exceeding the typical tetracoordinate geometry. rsc.org The formation of these intermediates is often facilitated by the introduction of electronegative groups on the silicon, which enhances its Lewis acidity. nih.gov Such five-coordinate silicon compounds are highly reactive and can serve as key intermediates in the formation of silicon-carbon bonds. nih.govresearchgate.net Their characterization has been achieved through techniques like 29Si NMR spectroscopy and X-ray diffraction analysis. researchgate.net

Mechanistic Aspects of Silicon-Carbon Bond Formation in Aromatic Systems

The formation of a silicon-carbon bond on an aromatic ring is a key step in the synthesis of compounds like N,N-Dimethyl-4-(trimethylsilyl)benzamide. This bond is typically longer and weaker than a carbon-carbon bond. wikipedia.org The mechanism often involves the activation of a C-H bond on the aromatic ring. Transition metal catalysts play a significant role in facilitating this activation. researchgate.net The process can be viewed as an electrophilic substitution on the aromatic ring, where a silicon electrophile is generated. acs.org

One of the primary methods for forming Si-C bonds is hydrosilylation, where a Si-H bond adds across an unsaturated bond. While commercially significant for alkenes, this process is less common for aromatic systems without prior functionalization. wikipedia.org Direct C-H silylation, often catalyzed by transition metals, has emerged as a more direct and atom-economical method. acs.org

The stability of the resulting Si-C bond is noteworthy. Unstrained silicon-carbon bonds are generally stable towards oxygen and water under ambient conditions. wikipedia.org However, they can be cleaved under specific conditions, for example, by strong acids through protodesilylation. wikipedia.org The polarization of the Si-C bond, with a partial positive charge on silicon and a partial negative charge on carbon, influences its reactivity towards nucleophiles and electrophiles. wikipedia.org

Deuterium (B1214612) Exchange and Labeling Studies (as exemplified by N,N-dimethylbenzamide analogs)

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of hydrogen atoms throughout a reaction. chem-station.com In the context of benzamide chemistry, deuterium exchange studies can provide insights into C-H bond activation steps. For instance, quenching a reaction with D₂O can indicate the presence of carbanionic or organometallic intermediates. researchgate.net

The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a key piece of information obtained from these studies. chem-station.comnih.gov A significant KIE suggests that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. For example, a small KIE was observed in the chromium-catalyzed para-alkylation of a benzamide derivative, suggesting that C-H bond cleavage was not the rate-limiting step. researchgate.net

These labeling studies are crucial for distinguishing between different proposed mechanistic pathways and for understanding the role of various reagents and catalysts in the reaction. chem-station.comnih.gov

Transition Metal-Mediated Mechanisms in Silylation Reactions

Transition metal catalysts are instrumental in many modern silylation reactions, offering high efficiency and selectivity. berkeley.edu Palladium and ruthenium are among the metals that have been successfully employed to catalyze the C-H silylation of benzamides. acs.orgnih.gov

The general mechanism for transition metal-catalyzed C-H silylation often involves the following key steps:

C-H Activation: The metal catalyst coordinates to the benzamide, often directed by a functional group, and cleaves a C-H bond on the aromatic ring to form a metallacyclic intermediate. nih.gov

Oxidative Addition or Transmetalation: A silicon source, such as a disilane (B73854) or hydrosilane, reacts with the metal center.

Reductive Elimination: The silyl group and the aryl group are coupled, forming the C-Si bond and regenerating the active catalyst. evitachem.com

Directing groups, such as 8-aminoquinoline, can be used to control the regioselectivity of the silylation, typically favoring the ortho position. nih.govacs.org The choice of metal, ligand, and silicon source can significantly influence the reaction outcome, allowing for the selective synthesis of different silylated benzamide isomers. acs.org

Below is an interactive table summarizing the key mechanistic aspects discussed:

Mechanistic AspectKey FeaturesRelevant Compound Classes
Dearomatization Silylation Involves silyl radical addition and disruption of aromaticity. nih.govBenzofurans, Furopyridines
Single-Electron Reduction Initiates radical-mediated reactions through one-electron transfer. nih.govresearchgate.netBenzamides
Five-Coordinate Silicon Intermediates Highly reactive hypervalent silicon species. nih.govresearchgate.netOrganosilicon compounds
C-H Bond Activation Direct functionalization of C-H bonds, often catalyzed by transition metals. researchgate.netAromatic systems
Deuterium Labeling Used to probe reaction mechanisms and determine kinetic isotope effects. chem-station.comresearchgate.netN,N-dimethylbenzamide analogs
Transition Metal Catalysis Employs catalysts like palladium and ruthenium for efficient and selective silylation. acs.orgnih.govBenzamides, Carboxamides

Advanced Spectroscopic Characterization of N,n Dimethyl 4 Trimethylsilyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. For N,N-Dimethyl-4-(trimethylsilyl)benzamide, a combination of one-dimensional and advanced NMR experiments provides comprehensive insights into its atomic connectivity and dynamic behavior.

¹H and ¹³C NMR Spectral Analysis for Complex Structures

The ¹H and ¹³C NMR spectra of this compound provide the primary evidence for its molecular framework.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl (B98337) (TMS) group, the N,N-dimethyl groups, and the aromatic protons. The TMS protons typically appear as a sharp singlet at approximately 0.25 ppm due to the electropositive nature of silicon. The protons of the two N-methyl groups often appear as two separate singlets at room temperature, a phenomenon discussed in the next section. gustavus.edu The aromatic protons on the para-substituted benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets.

¹³C NMR: The carbon NMR spectrum complements the proton data. The carbon atoms of the TMS group resonate at a high field (around -1 ppm). The carbons of the N,N-dimethyl groups show two distinct signals, typically around 35 and 39 ppm. rsc.orgrsc.org The aromatic carbons display four signals, including the silicon-bound (ipso) carbon, whose chemical shift is significantly influenced by the silyl (B83357) group. The carbonyl carbon of the amide group is readily identified by its characteristic downfield shift, typically in the range of 170-172 ppm. rsc.org

Assignment ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted)
Si(CH₃)₃~ 0.25 (s, 9H)~ -1.0
N(CH₃)₂~ 2.9 - 3.1 (2 x s, 6H)~ 35.0, 39.0
Aromatic C-H~ 7.4 - 7.6 (m, 4H)~ 127.0 - 135.0
Aromatic C-Si-~ 140.0
Aromatic C-C=O-~ 136.0
C=O-~ 171.0

Note: The table contains predicted values based on spectral data of analogous compounds.

Conformational Dynamics and Hindered Rotation Studies (as applied to related N,N-dimethylbenzamides)

A key feature in the NMR spectra of N,N-dimethylbenzamides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond. researchgate.net This is due to the partial double bond character of the amide linkage, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group. gustavus.eduresearchgate.net This restricted rotation, also known as hindered rotation, results in the two N-methyl groups being chemically non-equivalent at room temperature, as one is cis and the other is trans to the carbonyl oxygen. gustavus.edu

This dynamic process is temperature-dependent.

At low temperatures: The rotation is slow on the NMR timescale, and two distinct signals are observed for the two methyl groups. ias.ac.in

As the temperature increases: The rate of rotation increases. The signals broaden, move closer together, and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature. youtube.com

At high temperatures: The rotation becomes fast on the NMR timescale, and the two methyl groups become chemically equivalent, resulting in a single sharp signal. niscpr.res.in

By analyzing the NMR spectra at various temperatures (a technique known as dynamic NMR), the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated. ias.ac.inyoutube.com For N,N-dimethylbenzamide, this barrier is typically in an easily accessible range, making it a classic system for studying conformational dynamics. ias.ac.in

Advanced NMR Techniques for Probing Silicon-Containing Moieties

To unequivocally characterize the trimethylsilyl group, advanced NMR techniques are employed, with ²⁹Si NMR being the most direct method.

²⁹Si NMR Spectroscopy: Silicon-29 has a natural abundance of 4.7% and a spin of 1/2, making it suitable for NMR analysis, although it is a low-sensitivity nucleus. huji.ac.ilaiinmr.com In this compound, the silicon atom would produce a single resonance in the ²⁹Si NMR spectrum. Its chemical shift provides information about the electronic environment around the silicon atom. researchgate.net For aryl-TMS compounds, this shift is typically observed in a predictable region of the spectrum. researchgate.net

Heteronuclear Correlation Spectroscopy: Two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between silicon and other atoms. An HMBC experiment, for instance, could show a correlation between the ²⁹Si nucleus and the protons of the attached methyl groups, as well as the ipso-carbon of the aromatic ring, confirming the placement of the TMS group.

Sensitivity Enhancement Techniques: Due to the low natural abundance and small gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often used to enhance signal intensity by transferring magnetization from the more sensitive ¹H nuclei. researchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (Molecular Weight: 221.37 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 221.

The fragmentation pattern is highly informative and predictable based on the structure:

Loss of a Methyl Group: A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a highly stable silicon-containing cation [M-15]⁺ at m/z 206. This is often the base peak in the spectrum. nih.govresearchgate.net

Formation of Benzoyl Cation: Cleavage of the C-N bond can lead to the formation of the 4-(trimethylsilyl)benzoyl cation at m/z 179.

Other Fragments: Further fragmentation of these primary ions can occur. For example, the ion at m/z 206 could potentially lose dimethylamine. The trimethylsilyl cation [Si(CH₃)₃]⁺ itself is a characteristic fragment observed at m/z 73. escholarship.org

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway
221[M]⁺ (Molecular Ion)-
206[M - CH₃]⁺Loss of a methyl radical from the TMS group
179[M - N(CH₃)₂]⁺Cleavage of the amide C-N bond
73[Si(CH₃)₃]⁺Cleavage of the Aryl-Si bond

Note: This table represents predicted fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹ corresponding to the carbonyl stretching vibration of the tertiary amide. researchgate.net This is one of the most prominent peaks in the spectrum.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

Si-CH₃ Vibrations: The trimethylsilyl group gives rise to a characteristic strong band around 1250 cm⁻¹ due to the symmetric CH₃ deformation (scissoring) of the Si-CH₃ bonds. Another strong band is typically seen around 840 cm⁻¹ for the Si-C rocking vibration.

Aromatic C-H Bends: The para-substitution pattern on the benzene ring is often indicated by a strong C-H out-of-plane bending vibration in the 800-860 cm⁻¹ region. researchgate.net

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3050C-H StretchAromatic
~ 2960C-H StretchMethyl (Aliphatic)
~ 1645C=O StretchTertiary Amide
~ 1600, 1480C=C StretchAromatic Ring
~ 1250Symmetric CH₃ BendSi-CH₃
~ 840CH₃ RockSi-CH₃
~ 820C-H Out-of-Plane Bend1,4-Disubstituted Aromatic

Note: This table represents expected characteristic absorption bands based on analogous compounds. nist.govchemicalbook.com

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

A crystal structure analysis would precisely determine:

Molecular Geometry: It would confirm the planarity of the amide group and measure the dihedral angle between the plane of the aromatic ring and the amide plane. In substituted benzamides, this angle is influenced by steric and electronic effects of the substituents. nih.gov

Bond Parameters: Exact bond lengths and angles for the Si-C, C=O, and C-N bonds would be established.

Crystal Packing: In the solid state, molecules would arrange themselves in a specific lattice structure. Since N,N-dimethylbenzamides lack a hydrogen bond donor (like an N-H proton), the packing would be governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces. nih.gov Aromatic π-stacking interactions between the benzene rings of adjacent molecules might also play a role in stabilizing the crystal lattice.

Chromatographic Methods for Purity Assessment and Derivatization Analysis

Chromatographic techniques are indispensable for the purity assessment and detailed analysis of silylated organic compounds. These methods offer high-resolution separation, enabling the identification and quantification of the target analyte, as well as any impurities, byproducts, or artifacts from the synthesis or derivatization process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Applications and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for volatile and thermally stable compounds like this compound. nih.gov The introduction of the trimethylsilyl (TMS) group significantly increases the volatility and thermal stability of polar molecules, making them suitable for GC analysis. nih.govresearchgate.netgcms.czresearchgate.net In the case of this compound, the molecule is already derivatized, allowing for direct analysis to assess its purity and study its fragmentation behavior.

The GC-MS analysis workflow involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. For silylated compounds, columns with a non-polar or mid-polar stationary phase, such as those based on polysiloxanes (e.g., HP-5MS), are commonly employed. idc-online.com

Upon elution from the column, the separated molecules enter the mass spectrometer. Typically, electron ionization (EI) at 70 eV is used, which bombards the molecules with high-energy electrons. nih.govidc-online.com This process causes the molecule to ionize and fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+•) and characteristic fragment ions. Key fragmentation pathways for TMS-containing compounds often involve the loss of a methyl group ([M-15]+) and the formation of a stable silicenium ion at m/z 73, corresponding to [Si(CH3)3]+. The fragmentation of the benzamide (B126) moiety would also produce characteristic ions.

While EI provides structural information, it can sometimes lead to extensive fragmentation where the molecular ion is weak or absent. nih.gov In such cases, chemical ionization (CI) can be used as a softer ionization technique to confirm the molecular weight of the compound, as it typically produces a prominent protonated molecule [M+H]+. nih.govwordpress.com

Derivatization studies using GC-MS are crucial for optimizing the synthesis of silylated compounds. nih.gov By analyzing reaction mixtures, researchers can monitor the conversion of precursors, identify byproducts, and assess the efficiency of different silylating agents and reaction conditions.

Table 1: Typical GC-MS Parameters for Analysis of Silylated Compounds

ParameterTypical SettingPurpose
Injector Temperature 250-300 °CEnsures rapid and complete vaporization of the analyte.
Column Type Fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)Provides efficient separation of silylated compounds based on volatility.
Carrier Gas HeliumInert gas that carries the sample through the column without reacting.
Oven Temperature Program Initial temp ~70°C, ramped to ~300°CSeparates compounds with a wide range of boiling points.
Ion Source Electron Ionization (EI)Fragments the analyte to produce a characteristic mass spectrum for identification.
Ionization Energy 70 eVStandard energy for reproducible fragmentation patterns and library matching.
Mass Analyzer Quadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio (m/z).
Scan Range 40-650 amuCovers the expected mass range of the analyte and its fragments. nih.gov

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 4 Trimethylsilyl Benzamide

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in mapping the energetic landscapes of chemical reactions, allowing for a detailed understanding of how reactions proceed.

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to elucidate the step-by-step pathways of chemical reactions involving N,N-Dimethyl-4-(trimethylsilyl)benzamide. researchgate.netdiva-portal.org These calculations can model the transformation from reactants to products through the identification of transition states—the highest energy points along a reaction coordinate.

For instance, in reactions such as electrophilic aromatic substitution or reactions involving the amide or silyl (B83357) group, computational models can predict the most favorable reaction pathways by comparing the activation energies of different potential routes. researchgate.net Studies on related N,N-dialkyl benzamides have utilized calculations to understand mechanisms like deprotonative aroylation, which proceeds through specific intermediates and transition states. researchgate.net By calculating the geometries and energies of these transient structures, researchers can gain a detailed mechanistic understanding that is often difficult to capture through experimental means alone.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants0.0-
Transition State 1+15.2C-Si bond elongation, formation of new bond with electrophile
Intermediate-5.4Stabilized carbocation or other reactive species
Transition State 2+10.8Proton transfer or rearrangement
Products-20.5-

A significant advantage of computational chemistry is its ability to characterize highly reactive and short-lived intermediates. While specific studies on five-coordinate silicon dianions derived from this compound are not prevalent, the methodology for their characterization is well-established. Theoretical calculations can predict the geometry, stability, and electronic structure of such species.

Computational studies on analogous reactive species, such as thioamide dianions, have demonstrated how theory can reveal charge distribution patterns and the extent of delocalization. nih.govfigshare.com For a hypothetical five-coordinate silicon intermediate involving this compound, calculations would likely focus on the geometry around the silicon atom (e.g., trigonal bipyramidal or square pyramidal), the nature of the bonding, and the distribution of negative charge across the molecule. dntb.gov.ua These insights are crucial for understanding the reactivity and selectivity of reactions involving such intermediates. nih.gov

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying the geometric and electronic properties of molecules like this compound. uni-stuttgart.denih.gov

DFT calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. uni-bonn.de Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, researchers can compute the ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound. nih.gov

The accuracy of these predictions depends heavily on the choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p), TZVP). nih.govresearchgate.net By comparing the calculated shifts with experimental data, it is possible to confirm structural assignments and gain a deeper understanding of the electronic environment of each nucleus. bris.ac.uk For complex molecules, computational prediction of NMR spectra is an invaluable tool for structural elucidation. nih.gov

Table 2: Representative Data from a DFT-Based NMR Chemical Shift Prediction

NucleusExperimental Shift (ppm)Calculated Shift (ppm) (B3LYP/6-31G(d))Deviation (ppm)
¹H (N-CH₃)3.053.10+0.05
¹³C (C=O)170.2169.8-0.4
²⁹Si (Si(CH₃)₃)-8.5-8.2+0.3

Note: Data is illustrative and based on typical accuracies reported in the literature. uni-bonn.denih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. researchgate.netnih.gov

The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmalayajournal.org For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, providing predictive power for its chemical behavior. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.5Electron-rich regions, likely sites for oxidation or electrophilic attack
LUMO-0.8Electron-deficient regions, likely sites for reduction or nucleophilic attack
HOMO-LUMO Gap5.7Indicates relatively high kinetic stability

Note: Values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide (B126) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com While not a direct study of a single molecule, QSAR models for benzamide derivatives can provide context for the potential biological relevance of this compound.

QSAR studies involve calculating a set of molecular descriptors for a series of related compounds. biolscigroup.us These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), or physicochemical (e.g., lipophilicity). biolscigroup.usresearchgate.net A statistical model is then developed to relate these descriptors to observed biological activity, such as inhibitory constants or toxicity. frontiersin.org

For benzamide derivatives, QSAR models have been successfully used to identify the key structural features required for specific biological activities, such as anti-leukotriene or xanthine (B1682287) oxidase inhibitory effects. frontiersin.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective drug candidates. jocpr.com

Table 4: Common Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives

Descriptor ClassExample DescriptorsInformation Provided
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Atomic ChargesReactivity, polarity, and electrostatic interactions
Steric/Topological Molecular Weight, Molar Refractivity, Wiener IndexSize, shape, and branching of the molecule
Physicochemical LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes
Thermodynamic Heat of Formation, Gibbs Free EnergyStability and spontaneity of interactions

Molecular Docking and Simulation Studies (relevant to interactions with chemical entities)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular dynamics (MD) simulations can further refine these predictions, providing insights into the stability of the ligand-receptor complex over time. nih.gov

Although no molecular docking or simulation studies have been published for this compound, research on analogous benzamide structures can serve as a surrogate to hypothesize its potential interaction patterns. These studies often focus on the role of the benzamide core in forming key interactions with protein active sites.

For instance, molecular docking studies on a series of N-heteroaryl substituted benzamide derivatives as glucokinase activators have highlighted the importance of the amide group in forming hydrogen bonds with key amino acid residues, such as Arginine (Arg). researchgate.net The aromatic ring of the benzamide scaffold typically engages in hydrophobic interactions with residues within the binding pocket. researchgate.net

In a study of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds targeting the Plasmodium falciparum adenylosuccinate lyase receptor, the benzamide-related core was shown to contribute significantly to the binding affinity. The binding energies of these compounds were found to be lower (indicating stronger binding) than that of the natural ligand. nih.gov

The following table summarizes docking results for some benzamide derivatives from the literature, illustrating the range of binding energies and interactions observed for this class of compounds against different biological targets. It is crucial to note that these data are not for this compound but for other molecules sharing the benzamide scaffold.

CompoundTarget ProteinDocking Score (kcal/mol)Interacting Residues (Examples)
N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamidePlasmodium falciparum dihydroorotate (B8406146) dehydrogenase-2.47Not specified
Benzamide Derivative 4ePlasmodium falciparum adenylosuccinate lyase-7.48Not specified
Benzamide Derivative 4hPlasmodium falciparum adenylosuccinate lyase-7.20Not specified
N-(1H-benzo[d]imidazol-2-yl) derivative 24B-Cell Leukemia/Lymphoma-2 (Bcl-2)-8.12Arg184, Lys179

The specific influence of the 4-(trimethylsilyl) group on the binding interactions of the benzamide scaffold has not been detailed in the available computational literature. This substituent is expected to have a significant impact due to its steric bulk and electronic properties. The trimethylsilyl (B98337) group is known to be lipophilic, which could enhance hydrophobic interactions. It may also influence the electron distribution of the aromatic ring, potentially modulating cation-π or π-π stacking interactions. escholarship.org However, without specific simulation studies on this compound, these remain theoretical considerations.

Molecular dynamics simulations on related systems, such as N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, have been used to confirm the stability of docked poses and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov Such studies provide a more dynamic picture of the protein-ligand interactions and can reveal the importance of specific residues in maintaining a stable complex. nih.gov Should this compound be subjected to such studies in the future, the stability of its interactions with potential targets could be more accurately assessed.

Synthetic Applications and Chemical Transformations of N,n Dimethyl 4 Trimethylsilyl Benzamide

Utilization as a Versatile Substrate in Further Organic Transformations

N,N-Dimethyl-4-(trimethylsilyl)benzamide serves as a valuable starting material in various organic transformations, primarily leveraging the reactivity of the trimethylsilyl (B98337) group and the directing capabilities of the benzamide (B126) moiety. The silicon-carbon bond can be strategically cleaved or modified, and the aromatic ring can be functionalized to introduce diverse structural motifs.

One key transformation involves the ortho-lithiation of the benzamide. The N,N-dialkyl benzamide group can direct ortho-lithiation when treated with a strong base like lithium diisopropylamide (LDA). This generates a reactive intermediate that can then undergo nucleophilic acyl substitution. For instance, studies on related N,N-dialkyl benzamides have shown that this ortho-lithiated species can react with methyl sulfides to facilitate a deprotonative functionalization, leading to the synthesis of α-sulfenylated ketones. nih.govresearchgate.net This reaction proceeds through a proposed four-membered ring transition state involving the lithiated benzamide and the sulfide. nih.gov While not specifically detailed for the 4-(trimethylsilyl) derivative, this pathway highlights the synthetic potential of the benzamide group to direct reactions at the adjacent ortho position.

The trimethylsilyl group itself offers a handle for further reactions. Organosilicon compounds are known to participate in cross-coupling reactions, such as the Hiyama coupling, where the silicon group is activated (often by a fluoride (B91410) source) to couple with organic halides in the presence of a palladium catalyst. researchgate.net This allows the silyl (B83357) group on this compound to be replaced with various aryl, alkenyl, or alkyl groups, providing a route to highly substituted benzamide derivatives.

Furthermore, the stability and unique electronic properties imparted by the silicon atom make these compounds useful in creating more complex molecules. acs.org The synthesis of organosilicon compounds is a field of growing interest due to their applications in materials science and medicinal chemistry. nih.govresearchgate.net The benzamide can be transformed into other functional groups, leaving the silicon moiety intact for subsequent reactions or to influence the final properties of the target molecule.

Role in the Synthesis of Highly Functionalized Organosilicon Compounds

This compound is an important precursor for synthesizing more complex organosilicon molecules, which are valued in medicinal chemistry and materials science. acs.orgnih.gov The creation of these functionalized compounds often relies on the unique reactivity of the silicon-carbon bond and the ability to modify other parts of the molecule while retaining the silicon group. acs.orgwikipedia.org

A primary strategy involves leveraging the existing trimethylsilyl group as a reactive site. For example, palladium-catalyzed cross-coupling reactions can be employed to replace the silyl group with other organic fragments, although this typically involves cleavage of the Si-C bond. researchgate.net More commonly, the aromatic ring or the amide functional group is modified. The benzamide's directing group capabilities can be exploited to introduce additional substituents onto the aromatic ring before further transformations. nih.govnih.gov

The synthesis of silicon-containing heterocycles is another area where silylated benzamides can serve as precursors. For instance, a silicon-containing lactam was synthesized through a one-pot, double lithiation of tert-butyl benzamide followed by trapping with (chloromethyl)dimethylchlorosilane and subsequent cyclization. nih.gov This demonstrates a pathway where the benzamide structure is used to build a new silicon-containing ring system. Although this example uses a different benzamide, the principle can be extended to derivatives like this compound to create diverse heterocyclic structures.

The electropositive nature of silicon can also influence the reactivity of adjacent functional groups, enhancing hydrogen-bonding capabilities or affecting metabolic pathways in medicinal applications. acs.org Therefore, retaining the silyl group while functionalizing the molecule is often a key objective in the synthesis of novel bioactive compounds or advanced materials. acs.org

Advanced Transformations of Benzamide Derivatives with Silicon Moieties

The aminocarbonyl group of benzamides is a well-established directing group for transition metal-catalyzed C-H functionalization, guiding the reaction to the ortho-position of the aromatic ring. nih.gov This strategy allows for the regioselective introduction of various functional groups, including silyl groups. In a palladium-catalyzed reaction, benzamides, with the aid of a bidentate directing group like 8-aminoquinoline, can undergo direct C-H silylation by coupling with disilanes. nih.gov This process is tolerant of a wide range of functional groups and provides a direct method to synthesize ortho-silylated benzamides. nih.gov While this example builds the silicon moiety onto the ring, a substrate like this compound could potentially undergo C-H functionalization at the positions ortho to the amide, leading to a polysubstituted aromatic ring containing silicon.

The aminocarbonyl group can also direct other transformations. For example, N-methoxy amides have been shown to be versatile directing groups for C-H functionalization reactions catalyzed by palladium, rhodium, and ruthenium. nih.gov Similarly, Weinreb amides can direct a variety of C-H functionalization reactions, though they are considered to have weaker coordinating ability compared to simpler benzamides. mdpi.com

Olefination reactions can transform carbonyl groups, such as those in esters and amides, into alkenes. Reagents like the Petasis and Tebbe reagents are known to methylenate even relatively unreactive carbonyls like amides. tcichemicals.com The Peterson olefination utilizes α-silyl carbanions, which react with aldehydes or ketones to form olefins. tcichemicals.com While direct olefination of the amide carbonyl in this compound is challenging, it could be converted to a ketone or aldehyde, which could then undergo olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions to install an olefin. tcichemicals.comharvard.edu

Functional group interconversion is a fundamental strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgimperial.ac.uk For this compound, both the amide and the trimethylsilyl group can be subjects of such transformations.

The N,N-dimethylamide group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. This resulting carboxylic acid can then be converted into a variety of other functional groups. For example, it can be reduced to an alcohol, converted to an acyl chloride, or undergo esterification. imperial.ac.uk The conversion of amides to other functional groups like nitriles can be achieved through dehydration using reagents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). vanderbilt.edu

The trimethylsilyl (TMS) group is often used as a protecting group for active hydrogens in compounds like alcohols, amines, and carboxylic acids, and is typically introduced using silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA). wordpress.comresearchgate.netresearchgate.netnih.govtcichemicals.com In the case of this compound, the TMS group is attached to the aromatic ring. This Si-C bond is generally stable but can be cleaved under specific conditions, for example, using strong acids or electrophilic reagents, which can lead to protodesilylation (replacement of the TMS group with a hydrogen atom). mdpi.com

Derivatization reactions are often performed to increase the volatility and stability of compounds for analysis, such as gas chromatography. wordpress.comnih.gov While the target compound itself is relatively stable, related structures with active hydrogens would be prime candidates for silylation to form TMS derivatives. wordpress.comnih.gov

Below is a table summarizing potential interconversions for the functional groups present in the molecule.

Original Functional GroupReagent/Condition ExampleResulting Functional Group
N,N-DimethylamideH3O+, ΔCarboxylic Acid
N,N-Dimethylamide1. LiAlH4 2. H2OBenzyl Amine
N,N-DimethylamidePOCl3, pyridineNitrile
4-(trimethylsilyl)H+/H2O or F-Desilylation (H)
4-(trimethylsilyl)Br2Bromination (Br)

Catalytic Applications Involving Silicon-Containing Benzamides

While this compound itself is not typically used as a catalyst, organosilicon compounds derived from it or related structures can function as catalysts or ligands in organic synthesis. The unique electronic and steric properties of silicon-containing molecules make them attractive for developing novel catalytic systems. researchgate.netmdpi.com

Silicon compounds can act as Lewis acids, with species like trimethylsilyl triflate (Me3SiOTf) being a common example used to catalyze reactions such as the Mukaiyama aldol (B89426) reaction. rsc.org More complex silicon species, including cationic Si(II) compounds, have emerged as potent catalysts for transformations in organosilicon chemistry, such as the hydrosilylation of carbon-carbon multiple bonds. mdpi.comresearchgate.net These catalysts offer an alternative to traditional transition metal catalysts, which is advantageous for sustainability and reducing heavy metal contamination. mdpi.comresearchgate.net

Silicon-containing ligands can also be used to modify the properties of transition metal catalysts. For instance, silyl ligands have been employed in iridium-catalyzed C-H borylation reactions. researchgate.net The development of new silyl-based ligands, such as Si,S-chelating ligands, has shown promise in improving the scope and efficiency of such transformations. researchgate.net Benzamide derivatives can be precursors to these ligands, where the benzamide structure provides a scaffold for coordinating to a metal center, while the silicon moiety influences the electronic and steric environment of the catalyst.

The incorporation of silicon into molecular frameworks can be used to design catalysts with specific properties. For example, silyl-heterocycles are being explored for their unique reactivity and functionality in catalytic applications. researchgate.net The synthesis of such compounds could potentially start from precursors like this compound, which would be modified to create a catalytically active species or a ligand for a metal catalyst.

Future Research Trajectories for N,n Dimethyl 4 Trimethylsilyl Benzamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted benzamides is a cornerstone of organic chemistry, with numerous methods available. However, future research concerning N,N-Dimethyl-4-(trimethylsilyl)benzamide will likely focus on developing more sustainable and efficient synthetic protocols that align with the principles of green chemistry.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents or produce significant waste. Future investigations could explore one-pot reactions or transition-metal-catalyzed processes that offer higher atom economy. For instance, copper-catalyzed one-pot reactions have been shown to be effective for producing N,N-dimethyl benzamides from various starting materials. researchgate.net Similarly, transition-metal-free methods, such as those using readily available bases like lithium diisopropylamide (LDA) for the direct functionalization of benzamides, present a promising area of exploration. nih.govresearchgate.net

A key objective will be to devise routes that utilize less hazardous solvents and starting materials. This could involve exploring non-classical reaction mechanisms, such as the Mitsunobu reaction, for the construction of the benzamide (B126) core from benzoic acid and amine precursors under milder conditions. nih.gov The development of catalytic systems that can directly introduce the trimethylsilyl (B98337) group onto a pre-formed N,N-dimethylbenzamide scaffold, or vice-versa, without the need for pre-functionalized substrates, would represent a significant advancement.

Potential Synthetic Strategy Key Features Sustainability Aspect
Direct C-H SilylationTransition-metal catalyzed silylation of N,N-dimethylbenzamide.High atom economy; reduces the need for pre-functionalized halogenated aromatics.
One-Pot Amidation/SilylationA sequential or concurrent reaction combining amidation and silylation steps in a single vessel.Reduces solvent waste, purification steps, and energy consumption.
Flow Chemistry SynthesisContinuous manufacturing process for improved control, safety, and scalability.Enhanced efficiency, reduced reaction times, and minimized waste streams.
Biocatalytic RoutesUse of enzymes for selective synthesis under mild, aqueous conditions.Utilizes renewable resources; highly selective, reducing byproducts.

Exploration of Enhanced Reactivity and Selectivity in Organic Transformations

The trimethylsilyl group on the aromatic ring is not merely a passive substituent; it is a versatile functional handle that can profoundly influence the molecule's reactivity and be leveraged in a variety of organic transformations. Future research will undoubtedly focus on exploiting this group to achieve enhanced reactivity and selectivity.

The silicon-carbon bond can be selectively cleaved under specific conditions, allowing the trimethylsilyl group to serve as a placeholder or a leaving group in cross-coupling reactions. This opens up possibilities for late-stage functionalization of the aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for forming carbon-carbon bonds and could be adapted for this compound. rsc.orgnih.gov The silyl (B83357) group can be converted into a boronic ester in situ or participate directly in Hiyama-type couplings.

Furthermore, the silyl group can act as a directing group in electrophilic aromatic substitution or ortho-lithiation reactions, controlling the regioselectivity of further functionalization. Its steric bulk and electronic effects can be harnessed to influence the outcome of reactions at other positions on the ring or at the amide functionality itself. Research into β-silyl alkynoates has shown that bulky silyl groups can prevent unwanted side reactions, a principle that could be applied to transformations involving this compound. nih.gov

Transformation Type Role of Trimethylsilyl Group Potential Outcome
Hiyama Cross-CouplingDirect participant in Pd-catalyzed coupling.Formation of new C-C bonds at the 4-position with aryl, vinyl, or alkyl halides.
Ipso-SubstitutionActs as a leaving group.Halogenation, borylation, or nitration at the silyl-substituted position.
Directed ortho-MetalationDirecting group for lithiation at the 3- and 5-positions.Regioselective introduction of new functional groups adjacent to the silyl moiety.
Electrophilic Aromatic SubstitutionActivator/Director.Controlling the position of incoming electrophiles on the aromatic ring.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new reactions and materials. Future research on this compound will benefit immensely from advanced computational modeling.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of the molecule, including its frontier molecular orbitals (HOMO-LUMO), charge distribution, and electrostatic potential. nih.gov This information is crucial for predicting its reactivity towards various reagents and understanding the mechanisms of potential reactions. For example, computational studies can help rationalize the regioselectivity observed in electrophilic substitution or metal-catalyzed C-H activation reactions.

Molecular docking studies, which have been used to investigate the binding of benzamide derivatives to biological targets, could be applied to explore the potential of this compound and its derivatives as inhibitors for specific enzymes or receptors. researchgate.netnih.gov These in silico methods can guide the synthesis of new analogues with improved biological activity, saving considerable time and resources in the drug discovery process.

Computational Method Research Application Predicted Information
Density Functional Theory (DFT)Reaction mechanism studies.Transition state energies, reaction pathways, kinetic and thermodynamic parameters.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding and intermolecular interactions.Nature of hydrogen bonds, π-stacking, and other non-covalent forces.
Molecular Dynamics (MD) SimulationsModeling self-assembly and material properties.Aggregation behavior, conformational dynamics, and structural stability of larger systems.
Molecular DockingVirtual screening for biological activity.Binding affinities, interaction modes with protein targets, and potential as a therapeutic agent.

Integration into Materials Science and Supramolecular Chemistry Research

The unique combination of a hydrogen-bond-accepting amide group, a π-rich aromatic system, and a bulky, hydrophobic trimethylsilyl group makes this compound an attractive building block for materials science and supramolecular chemistry.

The amide functionality can participate in non-covalent interactions, while the aromatic ring allows for π–π stacking. nih.gov These interactions are fundamental to the self-assembly of molecules into well-ordered, higher-level structures. researchgate.netresearchgate.net The trimethylsilyl group can be used to tune the solubility, processability, and packing of these supramolecular assemblies. Future research could explore the design of liquid crystals, gels, or other soft materials based on this molecular scaffold. The ability of aromatic-peptide conjugates to form hierarchical supramolecular polymers showcases the potential of combining amide and aromatic functionalities in materials design. nih.govresearchgate.net

In polymer chemistry, this compound could be incorporated as a monomer or a functional side group. The silyl group could serve as a reactive site for polymerization or for grafting onto existing polymer backbones. Anionic polymerization of related N,N-dimethylacrylamide has been used to create block co-polymers, suggesting that silyl-functionalized benzamides could be used to create novel polymers with tailored electronic, thermal, or mechanical properties. researchgate.net The introduction of silicon-containing groups is a known strategy to improve the pharmacological and material properties of small molecules and polymers. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-4-(trimethylsilyl)benzamide, and what key reaction parameters influence yield?

  • Methodological Answer : A common approach involves coupling 4-(trimethylsilyl)benzoic acid with dimethylamine via activation reagents (e.g., thionyl chloride or carbodiimides). For example, transition-metal-free cross-coupling under basic conditions (KOtBu in DMSO) can introduce functional groups like phenylselanyl to benzamide derivatives . Key parameters include:

  • Temperature : Reactions often proceed at 50–80°C to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity.
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) isolates the product .
    • Table : Comparison of synthetic methods
ReagentsSolventYield (%)Purity (%)Reference
KOtBu, diphenyl diselenideDMSO42>95
Carbodiimide-mediatedDCM65–7590–98

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and chemical shifts (e.g., trimethylsilyl protons at δ 0.2–0.4 ppm, dimethylamide protons at δ 2.8–3.1 ppm) .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, particularly for the silyl and amide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 279.2).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Analysis : Conduct a risk assessment per Prudent Practices in the Laboratory (Chapter 4), focusing on reactivity of silyl groups and amide stability .
  • Decomposition Risks : Differential Scanning Calorimetry (DSC) data may reveal exothermic decomposition above 150°C, necessitating temperature control .
  • Mutagenicity Screening : Ames II testing is recommended for analogs with aromatic/amide moieties to assess genotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodological Answer :

  • Microreactor Systems : Continuous flow processes (e.g., in-line IR monitoring) enable precise control of residence time and temperature, reducing by-products like hydrolyzed silyl intermediates .
  • Solvent Screening : Test solvents (e.g., THF vs. DMF) for compatibility with trimethylsilyl groups. Polar solvents stabilize intermediates but may accelerate hydrolysis.
    • Case Study : A flow-based synthesis of a benzamide derivative achieved 88% purity by optimizing Grignard reagent addition rates .

Q. How are crystallographic data discrepancies resolved for structurally complex benzamide derivatives?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder in trimethylsilyl or amide groups. Twinning parameters (e.g., BASF) correct overlapping reflections .
  • Validation Tools : CheckCIF reports in the Cambridge Structural Database (CSD) identify outliers in bond angles/distances.

Q. What computational strategies predict the biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., enzymes with hydrophobic active sites). The trimethylsilyl group’s lipophilicity enhances membrane permeability .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories.

Q. How does the compound’s instability under thermal or photolytic conditions impact experimental design?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (40°C, 75% RH for 4 weeks) monitor decomposition via HPLC.
  • Light-Sensitive Handling : Use amber glassware and inert atmospheres (N2_2) to prevent photolytic cleavage of the silyl group .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of the trimethylsilyl group in amide derivatives: How to reconcile discrepancies?

  • Methodological Answer :

  • Contextual Factors : Reactivity varies with solvent (protic vs. aprotic) and substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) stabilize silyl moieties against hydrolysis .
  • Controlled Experiments : Compare hydrolysis rates under identical conditions (pH 7.4 buffer, 37°C) using LC-MS quantification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.